

Recommended dosage and administration of Fti 276 for in vivo studies

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Compound of Interest

Compound Name: Fti 276

Cat. No.: B1683900

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Application Notes and Protocols for Fti-276 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

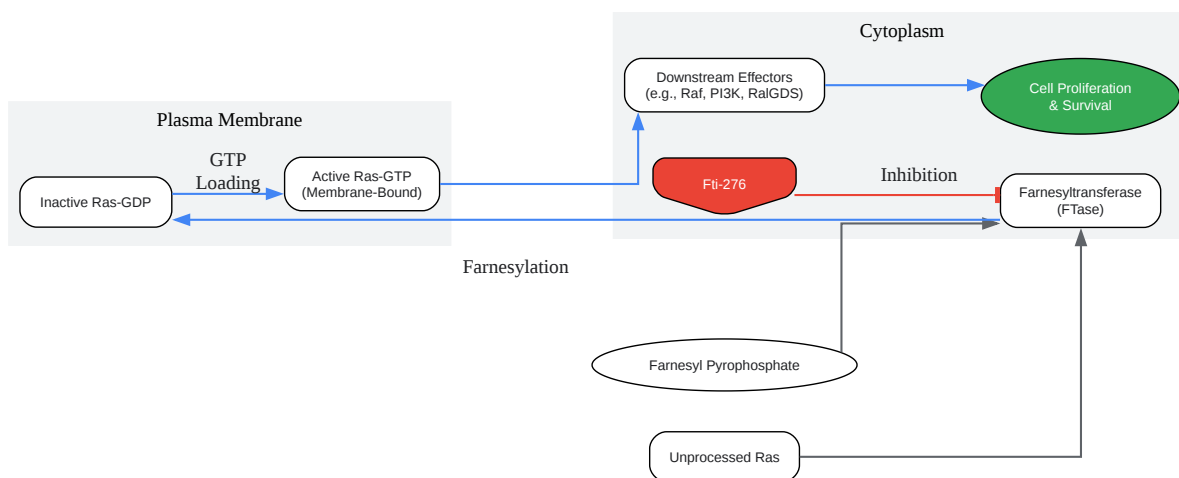
These application notes provide a comprehensive guide to the recommended dosage and administration of Fti-276 for in vivo studies, based on currently available preclinical data. The information is intended to assist in the design and execution of experiments aimed at evaluating the therapeutic potential of this farnesyltransferase inhibitor.

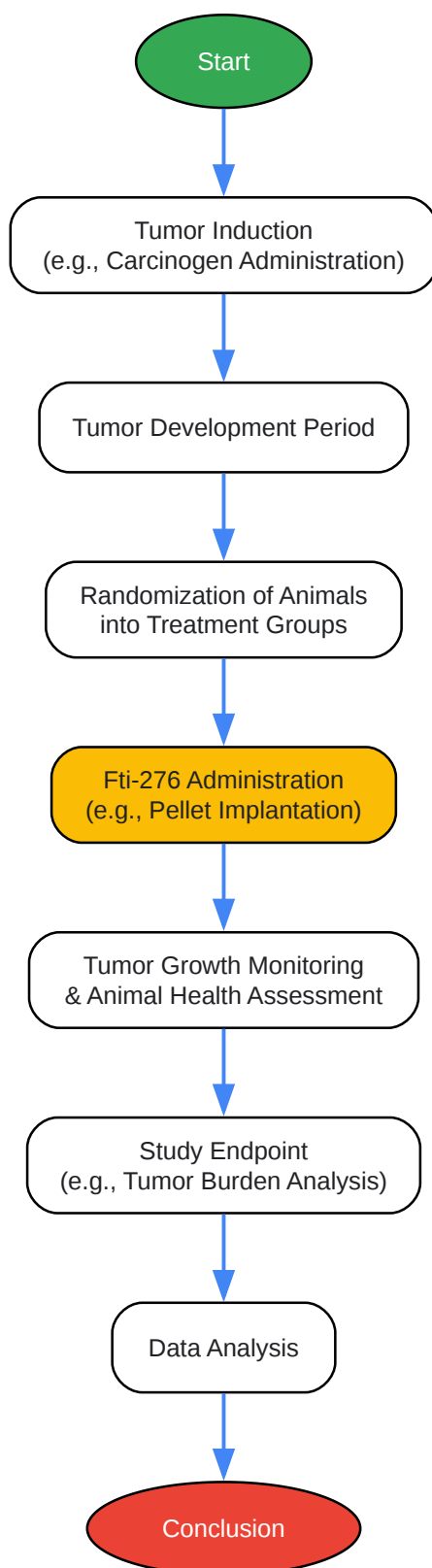
Mechanism of Action

Fti-276 is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of a variety of cellular proteins, most notably those belonging to the Ras superfamily of small GTPases.^[1] By preventing the farnesylation of Ras, Fti-276 inhibits its localization to the plasma membrane, thereby blocking its downstream signaling pathways involved in cell proliferation, survival, and differentiation.^[1]

Beyond its effects on Ras, Fti-276 also impacts other farnesylated proteins, such as RhoB. Inhibition of RhoB farnesylation leads to its alternative prenylation by geranylgeranyltransferase-I (GGTase-I), resulting in a geranylgeranylated form of RhoB that

has been shown to contribute to cell cycle inhibition. The antitumor effects of Fti-276 are therefore likely a result of its impact on multiple signaling pathways.





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References

- 1. Effect of farnesyltransferase inhibitor FTI-276 on established lung adenomas from A/J mice induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]
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